Product packaging for H-Thr(Me)-OH(Cat. No.:CAS No. 4144-02-9)

H-Thr(Me)-OH

Cat. No.: B1299812
CAS No.: 4144-02-9
M. Wt: 133.15 g/mol
InChI Key: FYCWLJLGIAUCCL-DMTCNVIQSA-N
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Description

Overview of O-Methyl-L-threonine as a Non-Proteinogenic Amino Acid Analog

O-Methyl-L-threonine is an amino acid derivative that is not one of the 20 standard amino acids genetically coded for use in protein synthesis, classifying it as a non-proteinogenic amino acid. cymitquimica.comutmb.edu Structurally, it is an analog of the essential amino acid L-threonine. The defining feature of O-Methyl-L-threonine is the substitution of the hydrogen atom in the side chain's hydroxyl group (-OH) with a methyl group (-CH3), forming a methoxy (B1213986) group (-OCH3). cymitquimica.comnih.gov This modification, while seemingly minor, prevents its incorporation into proteins during the normal translation process and imparts unique chemical properties that make it a valuable tool in scientific research. cymitquimica.com It is characterized as a non-proteinogenic L-alpha-amino acid, an L-threonine derivative, and an ether. nih.govchemicalbook.com Due to its polar functional groups, it is soluble in water. cymitquimica.com

Below is a table detailing the chemical properties of O-Methyl-L-threonine.

PropertyValue
IUPAC Name (2S,3R)-2-amino-3-methoxybutanoic acid nih.gov
Molecular Formula C5H11NO3 nih.gov
Molecular Weight 133.15 g/mol nih.gov
CAS Number 4144-02-9 nih.gov
Melting Point 214 °C biosynth.com

Historical Context of O-Methyl-L-threonine Research

Research into O-Methyl-L-threonine gained momentum in the late 1970s. Early studies focused on its biological activity as an antagonist or mimic of natural amino acids. For instance, a 1979 article in the Journal of Organic Chemistry discussed methods for its direct methylation. patsnap.com Seminal research published in 1977 explored its use as a tool to probe complex biological systems. One study investigated its incorporation into angiotensin II analogs to create antagonists for the hormone. ebi.ac.uk Another 1977 study in Biochemistry examined the "chemical proofreading" capabilities of valyl-tRNA synthetase using O-Methyl-L-threonine as an analog to study how the enzyme corrects misactivated threonine. ebi.ac.uk Further research from this era delved into its role as an isoleucine isostere, where its ability to inhibit the incorporation of amino acids into rabbit alpha globin chains helped to elucidate the relationship between alpha and beta globin chain synthesis. ebi.ac.uk These foundational studies established O-Methyl-L-threonine as a critical chemical probe for understanding enzymatic function and metabolic regulation.

Significance of Studying O-Methyl-L-threonine in Chemical Biology and Medicinal Chemistry

The structural alteration of O-Methyl-L-threonine gives it significant value in both chemical biology and medicinal chemistry, where it is used as a research tool and a building block for therapeutic agents. chemimpex.com

In chemical biology , the compound is utilized to investigate cellular processes. Its ability to act as an antagonist for amino acids like isoleucine allows researchers to study metabolic pathways and regulatory mechanisms, such as the feedback inhibition of enzymes like threonine deaminase. ebi.ac.ukgoogle.com It has been used to study its effects on fatty acid production in certain resistant mutants and on the synthesis of the avermectin (B7782182) complex by Streptomyces avermitilis. biosynth.comebi.ac.uk Furthermore, when isotopically labeled, O-Methyl-L-threonine serves as a valuable probe in Nuclear Magnetic Resonance (NMR) studies, enabling detailed structural and dynamic analysis of large proteins and their interactions, particularly with nucleic acids. researchgate.net

In medicinal chemistry , O-Methyl-L-threonine functions as a key intermediate and building block in the synthesis of complex molecules and pharmaceuticals. chemimpex.comchemimpex.com Its structural properties are leveraged in the development of peptide-based therapeutics, where its inclusion can enhance pharmacological properties. chemimpex.com Research has demonstrated its use in creating angiotensin II antagonists and its potential application in developing antimalarial dipeptides. ebi.ac.uk It is also considered a precursor in the synthesis of nicotinic acetylcholine (B1216132) and has been used to modify antibiotics like isopenicillin N to create new derivatives for biological screening. biosynth.compatsnap.com The protected form, Boc-O-methyl-L-threonine, is particularly important in peptide synthesis, allowing for the controlled and precise construction of complex peptide chains for drug development. chemimpex.com

The diverse applications of O-Methyl-L-threonine are summarized in the table below.

FieldApplicationResearch Finding
Medicinal Chemistry Peptide SynthesisServes as a key building block for creating complex peptide structures for drug development. chemimpex.com
Pharmaceutical DevelopmentUsed as an intermediate in synthesizing pharmaceuticals, including angiotensin II antagonists and potential antimalarials. ebi.ac.ukchemimpex.com
Antibiotic ModificationIncorporated into existing antibiotic structures to create novel derivatives for biological research. patsnap.com
Chemical Biology Metabolic Pathway InvestigationUsed as an isoleucine antagonist to study processes like globin synthesis and threonine deaminase activity. ebi.ac.uk
Proteomics ResearchEmployed in NMR studies as a labeled probe to investigate protein structure and dynamics. researchgate.net
Enzyme Mechanism StudiesUtilized to probe the proofreading function of aminoacyl-tRNA synthetases. ebi.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B1299812 H-Thr(Me)-OH CAS No. 4144-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-2-amino-3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCWLJLGIAUCCL-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195962, DTXSID701031342
Record name O-Methyl threonine
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Record name O-Methyl-DL-threonine
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4144-02-9, 4385-90-4, 2076-57-5
Record name O-Methylthreonine
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Record name O-Methyl threonine
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Record name O-Methyl threonine
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Record name O-Methyl-DL-threonine
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Record name O-Methyl-L-threonine
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Record name O-METHYLTHREONINE
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Synthesis and Derivatization of O Methyl L Threonine for Research Applications

Chemical Synthesis Methodologies of O-Methyl-L-threonine

The synthesis of O-Methyl-L-threonine can be achieved through various chemical routes, primarily involving asymmetric synthesis to ensure the desired stereochemistry or direct chemical modification of the readily available L-threonine.

Asymmetric Synthesis Approaches for Enantiopure O-Methyl-L-threonine

Asymmetric synthesis is crucial for producing enantiomerically pure O-Methyl-L-threonine, which is essential for its applications in biologically active peptides. One notable approach involves the use of chiral auxiliaries to control the stereochemistry during the formation of the amino acid backbone. For instance, Schollkopf's bislactim ether method has been a pioneering strategy for the asymmetric synthesis of various amino acids. renyi.hu This method utilizes a chiral template derived from valine and glycine (B1666218) to guide the stereoselective alkylation, which can be adapted for the synthesis of threonine derivatives. renyi.hu

Another powerful strategy is the Sharpless asymmetric epoxidation, which can be employed to create chiral epoxide intermediates from allylic alcohols. renyi.hu These epoxides can then undergo nucleophilic amination to introduce the amino group with high stereocontrol, leading to the synthesis of β-hydroxy-α-amino acids like threonine and its derivatives. renyi.hu More recent advancements in metallaphotoredox catalysis have also provided mild and enantioretentive methods for converting serine derivatives into a wide array of unnatural amino acids, a technology that could potentially be applied to threonine for the synthesis of its methylated counterpart. nih.gov

Furthermore, dynamic kinetic resolution in conjunction with asymmetric hydrogenation has proven effective for the practical production of L-threonine. capes.gov.br This process involves the stereoselective hydrogenation of a racemic mixture of 2-acylamino-3-oxobutyrates using chiral rhodium or ruthenium catalysts, yielding the desired stereoisomer with high enantiomeric excess. capes.gov.br These asymmetric methodologies are fundamental in creating a diverse range of non-natural amino acids with specific stereoconfigurations for advanced research.

Synthesis of Protected O-Methyl-L-threonine Derivatives

In peptide synthesis, the amino and carboxyl groups of amino acids must be temporarily blocked or "protected" to prevent unwanted side reactions during peptide bond formation. For O-Methyl-L-threonine, several protected derivatives are synthesized for this purpose.

Boc-O-methyl-L-threonine in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids. Boc-O-methyl-L-threonine is a key building block in solution-phase and solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com Its synthesis involves reacting O-Methyl-L-threonine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. rsc.org The resulting Boc-protected derivative is stable under the basic conditions used for peptide coupling but can be easily removed with mild acids like trifluoroacetic acid (TFA). peptide.com This derivative is particularly valuable for creating peptides with enhanced stability and solubility due to the methoxy (B1213986) functionality. chemimpex.comchemimpex.com

DerivativeProtecting GroupApplicationKey Features
Boc-O-methyl-L-threoninetert-butyloxycarbonyl (Boc)Peptide SynthesisEnhances solubility and stability; acid-labile. chemimpex.comchemimpex.com
Fmoc-O-methyl-L-threonineFluorenylmethoxycarbonyl (Fmoc)Solid-Phase Peptide Synthesis (SPPS)Base-labile; allows for milder deprotection conditions. chemimpex.comiris-biotech.de
Cbz-O-methyl-L-threonineCarbobenzoxy (Cbz)Peptide SynthesisRemoved by hydrogenolysis.
H-Thr(Me)-OHNoneFinal deprotected amino acidThe fundamental building block. nih.govbiosynth.com

Fmoc and Cbz Protected Derivatives for Solid-Phase Peptide Synthesis

The fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS). nih.gov Unlike the acid-labile Boc group, the Fmoc group is base-labile, typically removed by treatment with piperidine. peptide.com Fmoc-O-methyl-L-threonine is synthesized by reacting O-Methyl-L-threonine with Fmoc-chloride or Fmoc-succinimide. chemimpex.comresearchgate.net The use of Fmoc-protected amino acids allows for the synthesis of complex peptides under milder conditions, which is particularly important for sensitive sequences. nih.gov The N-methylated version, Fmoc-N-methyl-L-threonine, is also utilized to create peptidomimetics with improved biological activity and stability. chemimpex.com

The carbobenzoxy (Cbz or Z) group is another important amino-protecting group, which is removable by catalytic hydrogenolysis. Cbz-O-methyl-L-threonine derivatives are also employed in peptide synthesis, often in solution-phase methodologies. clockss.org

Biocatalytic and Chemoenzymatic Synthesis Routes

In recent years, biocatalytic and chemoenzymatic methods have emerged as powerful and sustainable alternatives to traditional chemical synthesis. These approaches utilize enzymes to catalyze specific reactions with high stereoselectivity and under mild conditions.

Threonine aldolases are a class of enzymes that catalyze the reversible aldol (B89426) reaction between glycine and an aldehyde to form β-hydroxy-α-amino acids. tugraz.atfrontiersin.org Engineered threonine aldolases have shown potential for the asymmetric synthesis of various threonine derivatives. tugraz.atnih.govacs.org While the direct enzymatic synthesis of O-Methyl-L-threonine is not yet widely reported, the use of engineered enzymes in combination with chemical steps (chemoenzymatic synthesis) holds significant promise. For example, an enzyme could be used to establish the correct stereochemistry of the threonine backbone, followed by a chemical methylation step. globalauthorid.comresearchgate.net

Furthermore, engineered tryptophan synthase (TrpB) variants have been used for the synthesis of β-N-substituted-α-amino acids, demonstrating the potential of enzyme-catalyzed C-N bond formation. nih.gov While this specific application is for N-alkylation, it highlights the growing toolbox of biocatalysts available for creating non-canonical amino acids. Chemoenzymatic strategies combining enzymatic transformations with chemical modifications offer a powerful approach to access complex molecules like O-Methyl-L-threonine and its derivatives efficiently and with high stereopurity. chemrxiv.orgresearchgate.net

Enzymatic Approaches for O-Methyl-L-threonine Production

The direct enzymatic synthesis of O-Methyl-L-threonine from common metabolic precursors presents an attractive green chemistry approach. While a dedicated, naturally occurring biosynthetic pathway for O-Methyl-L-threonine has not been extensively documented, knowledge of related enzyme families that act on L-threonine and its analogs allows for the proposal of potential enzymatic routes. Key enzyme classes that could be harnessed or engineered for this purpose include methyltransferases and threonine-metabolizing enzymes like aldolases and dehydrogenases.

One theoretical enzymatic approach involves the O-methylation of L-threonine. This would require a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase capable of recognizing the hydroxyl group of L-threonine as a substrate. While the biosynthesis of the complex amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) involves methylation, this occurs on a carbon atom, not the oxygen of the hydroxyl group. acs.org However, the vast diversity of methyltransferases in nature suggests that enzyme prospecting or protein engineering could yield a biocatalyst for this specific transformation.

Another potential enzymatic strategy could involve enzymes from L-threonine catabolism. L-threonine 3-dehydrogenase (TDH) catalyzes the oxidation of L-threonine to 2-amino-3-ketobutyrate (AKB). nih.gov This intermediate is chemically reactive and could potentially be a substrate for a subsequent, hypothetical enzymatic or chemical methylation on the oxygen atom, followed by a stereoselective reduction to yield O-Methyl-L-threonine. However, AKB is known to be unstable. nih.gov

L-threonine aldolase (B8822740) (LTA) is another key enzyme in threonine metabolism, catalyzing the reversible retro-aldol cleavage of L-threonine to glycine and acetaldehyde. nih.govacs.org Directed evolution has been successfully used to alter the substrate specificity and stereoselectivity of LTAs for the synthesis of various β-hydroxy-α-amino acids. acs.org It is conceivable that an engineered LTA could catalyze the aldol condensation of glycine with a methylated aldehyde, although the synthesis of the required O-methylated C2 synthon would be a prerequisite.

Enzyme ClassPotential ReactionSubstratesPotential ProductResearch Findings Summary
O-MethyltransferaseO-methylationL-Threonine, S-adenosyl-L-methionineO-Methyl-L-threonineHypothetical, based on the known function of methyltransferases. No direct evidence found for a specific L-threonine O-methyltransferase.
L-Threonine Dehydrogenase (TDH)DehydrogenationL-Threonine2-Amino-3-ketobutyrate (AKB)TDH converts L-threonine to the unstable intermediate AKB. nih.gov This intermediate could be a target for subsequent modification.
L-Threonine Aldolase (LTA)Aldol CondensationGlycine, MethoxyacetaldehydeO-Methyl-L-threonineLTAs are used to synthesize β-hydroxy-α-amino acids. acs.org An engineered LTA could potentially use a methylated aldehyde substrate.

Integrated Chemical and Enzymatic Synthesis Schemes

Combining the selectivity of enzymes with the versatility of chemical reactions offers a powerful strategy for synthesizing complex molecules like O-Methyl-L-threonine. These integrated schemes can overcome the limitations of purely enzymatic or chemical methods.

A plausible integrated approach would begin with the chemical protection of the amino and carboxyl groups of L-threonine. This would be followed by the chemical methylation of the exposed hydroxyl group. Standard organic chemistry methods, such as using a methylating agent like methyl iodide in the presence of a mild base (e.g., silver oxide), can achieve this O-methylation. The final step would involve the enzymatic deprotection of the amino and carboxyl groups. Enzymes like specific proteases or esterases, known for their mild reaction conditions and high selectivity, could be employed for this purpose, thus preserving the stereochemistry of the final product.

A summary of a potential integrated synthesis scheme is presented below:

StepMethodDescriptionKey Intermediates
1. ProtectionChemicalProtection of the amino and carboxyl groups of L-threonine to prevent side reactions.N-protected, C-protected L-threonine
2. MethylationChemicalO-methylation of the free hydroxyl group using a suitable methylating agent.Protected O-Methyl-L-threonine
3. DeprotectionEnzymaticSelective enzymatic removal of the protecting groups to yield the final product.O-Methyl-L-threonine

This integrated approach allows for precise control over the chemical modifications while utilizing the inherent stereoselectivity of enzymes, which is crucial for producing enantiomerically pure O-Methyl-L-threonine for research applications.

Biochemical and Cellular Interactions of O Methyl L Threonine

O-Methyl-L-threonine as an Amino Acid Analog and Isoleucine Isostere

O-Methyl-L-threonine (OMT) is recognized as an isosteric analog of isoleucine, meaning it has a similar shape and volume. asm.orgebi.ac.uk This structural similarity is the basis for its role as an isoleucine antagonist. ebi.ac.uknih.gov

Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes in protein synthesis, responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule. mdpi.comnih.gov O-Methyl-L-threonine can act as a competitive inhibitor for some of these enzymes. mdpi.comnih.gov As an amino acid analog, it can bind to the amino acid binding site of certain aaRSs, competing with the natural amino acid substrate. mdpi.comnih.gov This inhibition is a key part of its biological activity, leading to a reduction in the pool of correctly charged tRNAs and subsequently affecting protein synthesis. ebi.ac.uk

The primary target of O-Methyl-L-threonine's inhibitory action is isoleucyl-tRNA synthetase (IleRS). asm.orgpnas.org Due to its structural resemblance to isoleucine, OMT can be activated by IleRS in a process that forms an OMT-adenylate intermediate. asm.orgpnas.org In bacterial systems like Escherichia coli, OMT is not only activated by IleRS but is also transferred to the corresponding tRNA. asm.orgebi.ac.uk However, in mammalian cells, while OMT is activated by IleRS, it is not subsequently transferred to tRNA. pnas.org This difference in transferability highlights a key distinction in the compound's mode of action between prokaryotic and eukaryotic systems.

O-Methyl-L-threonine has been shown to enter E. coli cells through the transport system for branched-chain amino acids (BCAAs), which include isoleucine, leucine (B10760876), and valine. ebi.ac.uk The growth inhibition caused by OMT in E. coli can be overcome by the addition of isoleucine, valine, or leucine to the medium, suggesting competition for uptake. asm.orgebi.ac.uk Isoleucine is the most effective at reversing this inhibition because it not only competes for transport into the cell but also competes with OMT in the subsequent steps of protein synthesis. asm.org Studies have identified specific transport systems for BCAAs in E. coli, and it is through these that OMT gains entry into the cell to exert its effects. ebi.ac.ukasm.orgfrontiersin.org

Interactions with Isoleucyl-tRNA Synthetase

Effects on Protein Synthesis and Metabolism

Studies have demonstrated that O-Methyl-L-threonine can be incorporated into proteins and peptides in vitro. asm.orgresearchgate.net In E. coli, the rate of OMT incorporation into protein has been shown to be comparable to that of isoleucine. asm.orgnih.gov This incorporation happens because the isoleucyl-tRNA synthetase activates OMT and transfers it to the isoleucine-specific tRNA, which is then used by the ribosome during protein translation. asm.org The ability of OMT to be incorporated into peptides has also been observed in in vitro translation systems, where it was incorporated with excellent yield. researchgate.net

Impact on Specific Protein Synthesis (e.g., Globin Chains, Hemoglobin)

O-Methyl-L-threonine, acting as an isostere of isoleucine, has been shown to selectively inhibit the synthesis of specific proteins, most notably globin chains in hemoglobin. ebi.ac.ukebi.ac.uk This inhibitory effect is particularly evident in systems where protein composition allows for differential sensitivity to isoleucine availability.

In rabbit reticulocytes, a model system for studying hemoglobin synthesis, the alpha (α) globin chain contains isoleucine residues, while the beta (β) globin chain in certain rabbit variants does not. nih.govnih.gov Consequently, O-Methyl-L-threonine specifically inhibits the incorporation of amino acids into the α-globin chains. ebi.ac.uknih.gov Research has demonstrated that at a concentration of 25 mM, O-Methyl-L-threonine can inhibit α-chain synthesis by 60-70% in rabbit reticulocytes, while β-chain synthesis remains largely unaffected for extended periods. nih.gov This selective inhibition provides a powerful method for studying the coordinated synthesis of globin chains. nih.govnih.gov

Interestingly, the inhibition of α-chain synthesis by O-Methyl-L-threonine can lead to a compensatory stimulation of β-chain synthesis, suggesting a competitive relationship between the mRNAs for the two globin chains for the protein synthesis machinery. ebi.ac.uknih.gov When α-chain synthesis is inhibited by 50-85%, β-synthesis can be stimulated by 15-50%. nih.gov This phenomenon highlights the intricate regulatory mechanisms governing hemoglobin production.

Furthermore, studies on human fetal hemoglobin, which is composed of α and gamma (γ) chains, have shown that O-Methyl-L-threonine can cause an unequal synthesis of these complementary globin chains. ebi.ac.ukebi.ac.uk Since isoleucine is present in the γ-chains but not the α-chains of fetal hemoglobin, the analogue selectively inhibits γ-chain production. jci.org

Table 1: Effect of O-Methyl-L-threonine on Globin Chain Synthesis

Organism/Cell Type Globin Chain(s) Affected Nature of Impact Reference(s)
Rabbit Reticulocytes Alpha (α) chain Inhibition of synthesis. ebi.ac.uknih.gov ebi.ac.uknih.gov
Rabbit Reticulocytes Beta (β) chain Stimulation of synthesis when α-chain is inhibited. ebi.ac.uknih.gov ebi.ac.uknih.gov
Human Fetal Reticulocytes Gamma (γ) chain Selective inhibition of synthesis. jci.org jci.org

Influence on Amino Acid Metabolism Pathways

O-Methyl-L-threonine's primary mode of action is as an antagonist of isoleucine, thereby influencing pathways related to this and other branched-chain amino acids. asm.orgnih.gov In microorganisms like Escherichia coli, the growth inhibition caused by O-Methyl-L-threonine can be most effectively reversed by the addition of isoleucine, valine, or leucine to the growth medium. asm.orgnih.gov This suggests that O-Methyl-L-threonine competes with these amino acids for uptake into the cell and for utilization in metabolic processes. asm.org

The compound is activated and transferred to transfer RNA (tRNA) by isoleucyl-tRNA synthetase, indicating its direct interference with the protein synthesis machinery at the level of amino acid activation. asm.orgnih.gov However, its influence extends beyond direct protein synthesis. Evidence suggests that the growth-inhibitory effects of O-Methyl-L-threonine in E. coli may also be due to interference with the biosynthesis of threonine and methionine. nih.govnih.gov

In higher plants, the metabolism of amino acids from the aspartate family, which includes threonine and methionine, is a tightly regulated network. nih.gov A mutation in the threonine synthase gene in Arabidopsis leads to reduced threonine biosynthesis and a subsequent channeling of the precursor O-phosphohomoserine towards methionine biosynthesis, resulting in an over-accumulation of soluble methionine. nih.gov While this study does not directly involve O-Methyl-L-threonine, it illustrates the interconnectedness of these pathways and how perturbation at one point can have significant downstream effects, a principle that underlies the action of amino acid analogues.

Interference with Threonine Deaminase Activity

Threonine deaminase (also known as threonine dehydratase) is a key regulatory enzyme in the biosynthetic pathway of isoleucine, catalyzing the conversion of threonine to α-ketobutyrate. ebi.ac.ukmdpi.com This enzyme is typically subject to feedback inhibition by isoleucine. ebi.ac.uk O-Methyl-L-threonine, as an isoleucine analogue, also interacts with this enzyme.

However, in contrast to its potent effect on protein synthesis, very high concentrations of O-Methyl-L-threonine are required to inhibit threonine deaminase. asm.orgnih.gov The inhibition observed is strictly competitive with the enzyme's substrate, threonine. asm.orgnih.gov This means that O-Methyl-L-threonine binds to the same active site as threonine, preventing the natural substrate from binding and being converted. asm.orgnih.gov

Interestingly, O-Methyl-L-threonine has also been shown to inhibit a preparation of threonine deaminase that has been desensitized to inhibition by isoleucine. asm.orgnih.gov This suggests that its mechanism of inhibition may differ slightly from that of isoleucine or that it can interact with the enzyme in a way that bypasses the normal allosteric regulatory site for isoleucine.

Table 2: Interaction of O-Methyl-L-threonine with Threonine Deaminase

Organism Enzyme Type of Inhibition Key Finding Reference(s)
Escherichia coli Threonine Deaminase Competitive with threonine High concentrations required for inhibition. asm.orgnih.gov asm.orgnih.gov
Escherichia coli Isoleucine-desensitized Threonine Deaminase Inhibition observed Suggests a distinct interaction mechanism from isoleucine. asm.orgnih.gov asm.orgnih.gov

Cellular Responses to O-Methyl-L-threonine Exposure

Growth Inhibition Mechanisms in Microorganisms

O-Methyl-L-threonine markedly inhibits the growth of various microorganisms, primarily by acting as an isoleucine antagonist. ebi.ac.ukasm.org In Escherichia coli, this inhibition is a direct consequence of its interference with protein synthesis. asm.org The compound is activated by isoleucyl-tRNA synthetase and incorporated into bacterial proteins in place of isoleucine. asm.org This incorporation of a faulty amino acid analogue disrupts protein structure and function, leading to a cessation of normal growth. asm.org

The growth inhibition can be overcome by the addition of branched-chain amino acids, with isoleucine being the most effective, followed by valine and leucine. asm.orgnih.gov This demonstrates that the primary mechanism of growth inhibition is the disruption of isoleucine-dependent processes. The addition of threonine is less effective at reversing the inhibition. asm.org

Studies have shown that the addition of O-Methyl-L-threonine to exponentially growing cultures of E. coli results in a "linear" increase in optical density rather than the typical exponential growth. nih.gov This is accompanied by a marked increase in cell length, while the total cell count remains constant, indicating a blockage of cell division. nih.gov

Phenotypic Adaptation to O-Methyl-L-threonine Analogs

Microorganisms can exhibit phenotypic adaptation to the presence of amino acid analogues like O-Methyl-L-threonine. In Escherichia coli exposed to O-methyl-dl-serine, a related analogue, a period of linear growth is followed by the resumption of exponential growth. nih.gov This adaptation is phenotypic because it is maintained during a second passage through a medium containing the analogue but is lost after a subsequent passage through a normal medium. nih.gov This suggests a temporary physiological adjustment rather than a permanent genetic change.

In the context of industrial microbiology, resistance to O-Methyl-L-threonine has been exploited. For instance, a mutation in Streptomyces avermitilis that confers resistance to this isoleucine analogue leads to an altered ratio of components in the avermectin (B7782182) complex it produces. ebi.ac.uk This indicates that cellular adaptation to the analogue can redirect metabolic fluxes, impacting the production of secondary metabolites.

Role in Fatty Acid Production Inhibition

There is evidence to suggest that O-Methyl-L-threonine can inhibit the production of fatty acids. biosynth.comcymitquimica.com This effect has been noted in resistant mutants, where the analogue is activated by the addition of a hydroxyl group to its amino acid backbone. biosynth.com Threonine itself plays a role in lipid metabolism, and its degradation can provide precursors for fatty acid biosynthesis. creative-proteomics.comoup.com For example, in Streptomyces fradiae, threonine serves as a source of propionyl-CoA and acetyl-CoA, which are necessary for both fatty acid and tylosin (B1662201) biosynthesis. oup.com By interfering with threonine metabolism and related pathways, O-Methyl-L-threonine may indirectly impact the availability of these precursors, thus inhibiting fatty acid production.

Applications of O Methyl L Threonine in Advanced Research and Development

Peptide and Peptidomimetic Chemistry

The incorporation of non-natural amino acids like O-Methyl-L-threonine into peptides is a key strategy in medicinal chemistry to enhance their therapeutic properties. This modification can lead to peptides with improved stability, receptor affinity, and pharmacokinetic profiles.

Incorporation of O-Methyl-L-threonine into Designed Peptides

O-Methyl-L-threonine serves as a valuable building block in the synthesis of peptides. chemimpex.com Its structure, featuring a methoxy (B1213986) group, can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. chemimpex.com The use of protected forms, such as Boc-O-methyl-L-threonine, facilitates its integration into growing peptide sequences, allowing for the creation of complex and novel peptide structures. chemimpex.com Research has shown that O-Methyl-L-threonine can be efficiently incorporated into peptides, with studies demonstrating excellent yields in translation systems. researchgate.net This efficient incorporation is crucial for the reliable production of modified peptides for research and therapeutic development.

Development of Angiotensin II Antagonists and Other Bioactive Peptides

A notable application of O-Methyl-L-threonine is in the development of antagonists for the Angiotensin II receptor. nih.gov Angiotensin II is a peptide hormone that plays a key role in regulating blood pressure, and its antagonists are important therapeutic agents for hypertension. wikipedia.orgnih.gov By incorporating O-Methyl-L-threonine into analogues of Angiotensin II, researchers have successfully created potent antagonists. nih.govebi.ac.uk This demonstrates the utility of this modified amino acid in designing peptides that can modulate the activity of specific biological targets. Beyond Angiotensin II antagonists, O-Methyl-L-threonine has been used in the synthesis of dipeptides with potential antimalarial activity. ebi.ac.uk

Use in mRNA Display Screens for Peptide Inhibitor Discovery

mRNA display is a powerful high-throughput screening technique used to identify novel peptide ligands and inhibitors for various therapeutic targets. caltech.eduresearchgate.net This technology allows for the creation of vast and diverse peptide libraries, including those containing non-natural amino acids. researchgate.netacs.orgmdpi.com O-Methyl-L-threonine can be incorporated into these libraries to expand the chemical diversity and explore novel structural spaces for inhibitor discovery. researchgate.net The ability to include modified amino acids like O-Methyl-L-threonine in mRNA display screens significantly enhances the potential for discovering potent and specific peptide inhibitors for a wide range of biological targets.

Drug Discovery and Pharmaceutical Development

Beyond its direct incorporation into bioactive peptides, O-Methyl-L-threonine also plays a role as a key intermediate in the synthesis of more complex pharmaceutical compounds.

Intermediate in Pharmaceutical Synthesis

O-Methyl-L-threonine serves as a crucial intermediate in the synthesis of various pharmaceuticals. chemimpex.comontosight.aiontosight.ai Its chemical structure provides a versatile scaffold that can be further modified to produce a wide range of drug candidates. It is particularly valuable in the development of peptide-based drugs and other complex organic molecules. chemimpex.comnetascientific.com The availability of enantiomerically pure O-Methyl-L-threonine is essential for the stereospecific synthesis of chiral drugs, where the correct three-dimensional arrangement of atoms is critical for therapeutic efficacy.

Development of Novel Therapeutics, including those for Metabolic Disorders

O-Methyl-L-threonine serves as a crucial building block in the synthesis of new pharmaceutical agents, with a particular focus on treatments for metabolic disorders. chemimpex.com Its structural similarity to natural amino acids allows it to be integrated into peptide synthesis, a common strategy in drug development. chemimpex.com By incorporating this modified amino acid, researchers can design peptides with enhanced stability and bioactivity. chemimpex.com This approach is particularly valuable in creating more effective therapeutic agents that can mimic natural biological molecules while resisting metabolic breakdown. chemimpex.com

The development of novel therapeutics often involves the creation of enzyme inhibitors and other bioactive compounds. chemimpex.com O-Methyl-L-threonine's unique structure makes it an attractive component in the design of such molecules, contributing to the advancement of drug formulations. chemimpex.com

Antimalarial Activity of O-Methyl-L-threonine and its Dipeptides

Research has demonstrated the potential of O-Methyl-L-threonine and its dipeptides as antimalarial agents. nih.govebi.ac.ukresearchgate.net Studies have shown that O-Methyl-L-threonine can exhibit antimalarial activity, and the synthesis of dipeptides containing this compound has been a key area of investigation. nih.govebi.ac.uknih.gov Dipeptides are short chains of two amino acids, and their use in drug development can offer advantages in terms of absorption and efficacy.

Specifically, dipeptides such as L-Leucyl-O-methyl-L-threonine, O-methyl-L-threonyl-L-leucine, and O-methyl-L-threonyl-O-methyl-L-threonine have been synthesized and evaluated for their antimalarial properties. nih.govebi.ac.uk These investigations highlight the ongoing effort to identify new compounds that can combat malaria, a significant global health challenge. researchgate.net

Role in Antimalarial Research against Plasmodium berghei

The antimalarial activity of O-Methyl-L-threonine has been specifically studied in mouse models infected with Plasmodium berghei, a species of malaria parasite commonly used in research. nih.govebi.ac.ukresearchgate.net In these studies, O-Methyl-L-threonine was found to significantly prolong the survival time of infected mice at various doses. nih.govebi.ac.uk

One notable study compared the efficacy of O-Methyl-L-threonine with its dipeptides. The findings indicated that while O-Methyl-L-threonine itself was active, one of its dipeptides, O-Methyl-L-threonyl-O-methyl-L-threonine, was less active, only showing a significant effect at a higher dose. nih.govebi.ac.uk Other dipeptides, such as L-Leucyl-O-methyl-L-threonine and O-methyl-L-threonyl-L-leucine, did not exhibit activity in this particular test. nih.govebi.ac.uk These results underscore the importance of the specific molecular structure in determining the antimalarial efficacy of these compounds.

CompoundActivity against Plasmodium berghei
O-Methyl-L-threonine Significantly prolonged survival time. nih.govebi.ac.uk
O-Methyl-L-threonyl-O-methyl-L-threonine Less active, significant effect only at high doses. nih.govebi.ac.uk
L-Leucyl-O-methyl-L-threonine No activity observed in the test. nih.govebi.ac.uk
O-methyl-L-threonyl-L-leucine No activity observed in the test. nih.govebi.ac.uk

Probing Biological Processes with O-Methyl-L-threonine

Beyond its therapeutic potential, O-Methyl-L-threonine is a valuable tool for investigating fundamental biological mechanisms. Its ability to act as an analog for natural amino acids allows researchers to probe and understand complex cellular processes.

Studies on Amino Acid Transport Systems

O-Methyl-L-threonine has been utilized in studies to understand how amino acids are transported into cells. ebi.ac.uk As an analog of isoleucine, it has been shown to enter Escherichia coli through the transport system for branched-chain amino acids. ebi.ac.uk This allows researchers to investigate the specificity and function of these transport systems. In contrast, another isoleucine analog, thiaisoleucine, does not use this same transport system, highlighting the subtle specificities of these cellular uptake mechanisms. ebi.ac.uk The study of such transport systems is crucial as they are involved in various cellular functions and can be targets for drug delivery. snmjournals.orgfrontiersin.org

Investigation of Protein-Protein Interactions

The study of protein-protein interactions is fundamental to understanding cellular signaling and regulation. nih.gov Methyl groups, like the one present in O-Methyl-L-threonine, are valuable probes in solution Nuclear Magnetic Resonance (NMR) studies, which can be used to investigate large protein complexes. researchgate.net Threonine residues, and by extension their analogs, can be located both in the interior and on the surface of proteins, making them useful reporters for a variety of protein environments. researchgate.netresearchgate.net By incorporating labeled versions of O-Methyl-L-threonine into proteins, researchers can gain insights into the structure, dynamics, and function of protein complexes. researchgate.net

Use in Understanding Ribosomal Function and Peptide Chain Extension

O-Methyl-L-threonine has been instrumental in studies of ribosomal function and the process of peptide chain extension during protein synthesis. ebi.ac.uk As an isoleucine isostere, it can inhibit the incorporation of isoleucine into proteins, which is a useful technique for studying the synthesis of specific proteins. ebi.ac.uk For example, in rabbit reticulocytes, where the alpha-globin chain contains isoleucine but the beta-globin chain does not, O-Methyl-L-threonine specifically inhibits the synthesis of the alpha-globin chain. ebi.ac.ukebi.ac.uk

Furthermore, O-Methyl-L-threonine can be used in conjunction with other inhibitors, like puromycin, to study the rate-limiting steps of protein synthesis. ebi.ac.uk This allows for a detailed investigation of the mechanisms of peptide chain elongation and the role of specific aminoacyl-tRNAs in this process. ebi.ac.ukfrontiersin.org Such studies provide a deeper understanding of the fundamental process of translation and how it can be modulated. biorxiv.orgnih.gov

Application in NMR Studies of High Molecular Weight Proteins through Methyl Labeling

O-Methyl-L-threonine, a derivative of the essential amino acid L-threonine, has emerged as a valuable tool in the field of structural biology, particularly in nuclear magnetic resonance (NMR) studies of large proteins and protein complexes. cortecnet.complos.org Methyl groups are excellent probes for solution NMR because they are found throughout a protein's structure and exhibit favorable relaxation properties, which leads to sharper signals in NMR spectra. cortecnet.comresearchgate.net

The technique of methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) has been instrumental in studying high molecular weight systems, often exceeding 1 MDa. cortecnet.com This method relies on the specific incorporation of ¹³CH₃ groups into a highly deuterated protein background. plos.orgnih.gov While labeling protocols for other methyl-containing amino acids like alanine (B10760859), leucine (B10760876), valine, and isoleucine are well-established, the labeling of threonine has presented unique challenges. cortecnet.complos.org

A significant breakthrough has been the development of an economical biosynthetic method for producing L-[α-²H; β−²H;γ-¹³C]-Threonine, which can be directly added during protein expression. plos.org This produces highly deuterated proteins with specific ¹³CH₃ probes at threonine residues. plos.org This is particularly advantageous because threonine residues, unlike more hydrophobic methyl-containing amino acids, are frequently found on protein surfaces and at interfaces of protein-nucleic acid interactions. plos.orgnih.gov Their ability to form hydrogen bonds also makes them crucial for molecular recognition and signaling pathways. plos.org

The utility of this specific labeling has been demonstrated in the study of the 670 kDa proteasome core particle, where high-quality NMR spectra of threonine methyl groups were obtained. plos.orgscienceopen.com This was not achievable with commercially available uniformly labeled threonine. plos.org The successful application of this method expands the toolkit available to researchers for probing the structure and dynamics of large and complex biological macromolecules. plos.orgresearchgate.net

Biosynthetic Pathways and Enzyme Studies

Investigation of Biosynthesis of Complex Natural Products Containing O-Methyl-L-threonine Analogs (e.g., Cyclosporin (B1163) A)

O-Methyl-L-threonine analogs are integral components of various complex natural products, with the immunosuppressant Cyclosporin A (CsA) being a prominent example. tandfonline.comresearchgate.net CsA is a cyclic undecapeptide produced by the fungus Tolypocladium inflatum. tandfonline.comresearchgate.net Its structure is notable for containing seven N-methylated amino acids and the unusual amino acid (4R)-4-[(E)-2-butenyl)-4-methyl-L-threonine (Bmt), which is a more complex analog of O-Methyl-L-threonine. tandfonline.comresearchgate.net

The biosynthesis of CsA is a non-ribosomal process, meaning it is not synthesized on ribosomes like typical proteins. researchgate.netacs.org Instead, it is assembled by a massive multienzyme complex called cyclosporin synthetase. researchgate.netnih.gov The biosynthesis of Bmt, a key component for the biological activity of CsA, occurs through a separate polyketide pathway. nih.govacs.orgasm.org This pathway utilizes simple precursor molecules like acetyl-CoA and malonyl-CoA. nih.gov The study of CsA and its analogs has provided significant insights into the intricate enzymatic machinery involved in the production of such complex natural products. tandfonline.comnih.gov Researchers have been able to generate novel CsA analogs by feeding precursor molecules to the fermentation process or by using cell-free biosynthesis systems. tandfonline.comnih.gov

Enzymatic Mechanisms Involving Bmt Polyketide Synthase

The biosynthesis of the C9 backbone of (4R)-4-[(E)-2-butenyl)-4-methyl-L-threonine (Bmt) is catalyzed by Bmt polyketide synthase (PKS). nih.govacs.org Polyketide synthases are large, multi-domain enzymes that build complex carbon chains from simple acyl-CoA precursors. mdpi.comwikipedia.org The Bmt PKS from Tolypocladium inflatum assembles the Bmt backbone from acetyl-CoA, malonyl-CoA, and requires NADPH and S-adenosylmethionine. acs.orgnih.govacs.org

Detailed enzymatic studies have revealed that the intermediates in this biosynthetic pathway remain bound to the enzyme throughout the assembly process. nih.govacs.org The process involves several key steps including the activation of building units and the formation of enzyme-bound intermediates. A key intermediate, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, has been identified as the end product of the initial assembly phase. researchgate.net The Bmt PKS is part of a larger gene cluster responsible for cyclosporine production, which also includes a nonribosomal peptide synthetase (NRPS) for assembling the peptide chain. asm.org The study of Bmt PKS provides a model system for understanding how polyketide synthases function to create unique and complex molecular structures. biorxiv.org

Methylation Precursors and Processive Mechanisms in Biosynthesis

The biosynthesis of the Bmt backbone involves a methylation step, where a methyl group is added to the growing polyketide chain. nih.govacs.org The precursor for this methylation is S-adenosylmethionine (SAM), a common methyl donor in biological systems. acs.orgnih.govmdpi.com Enzymatic studies have pinpointed the exact stage at which this methylation occurs. The enzyme-bound intermediate, 3-oxo-4-hexenoic acid, which is the product of the second elongation cycle, has been identified as the exclusive substrate for the methylation reaction. nih.govacs.org

A portion of the Bmt biosynthesis, including the first elongation cycle, the second condensation reaction, and the methylation step, follows a processive mechanism. nih.govacs.org In a processive mechanism, the intermediates remain bound to the enzyme complex as they are passed from one active site to the next, without dissociating into the surrounding medium. nih.govacs.org This is in contrast to a non-processive mechanism where intermediates are released from the enzyme after each catalytic step. Interestingly, while the early activated intermediates can be externally supplied and incorporated into the pathway, the methylated intermediates beyond 2-methyl-3-oxo-4-hexenoyl-CoA cannot re-enter the cycle. nih.govacs.org This suggests that the region of the Bmt polyketide synthase responsible for the later steps of the pathway is not accessible to externally supplied substrates. nih.govacs.org

Relaxed Specificity of Biosynthetic Enzymes towards Substrate Analogs

The enzymes involved in the biosynthesis of complex natural products like cyclosporin A can sometimes exhibit a "relaxed" specificity, meaning they can accept and process molecules that are similar, but not identical, to their natural substrates. nih.govacs.orggoogle.com This property has been observed with the Bmt polyketide synthase. nih.govacs.org

For instance, the Bmt PKS was found to recognize and process butyryl-CoA, a saturated analog of the natural starter unit crotonyl-CoA, with an efficiency comparable to the natural substrate. nih.govacs.org This resulted in the production of 3-hydroxy-4-methyloctanoyl-CoA, the saturated analog of the natural product. nih.govacs.org This relaxed specificity towards the starter unit opens up possibilities for generating novel cyclosporin analogs with modified Bmt side chains through precursor-directed biosynthesis. tandfonline.com By feeding different starter unit analogs to the producing organism, it may be possible to incorporate them into the final cyclosporin structure, potentially leading to compounds with altered biological activities. tandfonline.com This enzymatic flexibility is a key area of research for the chemo-enzymatic synthesis of new and improved therapeutic agents. nih.gov

Other Research Applications

Beyond its role in NMR and biosynthetic studies, O-Methyl-L-threonine and its derivatives have been explored in other areas of research. It has been investigated for its potential as an antibacterial agent. nih.govebi.ac.uk Additionally, it has been used in studies of amino acid metabolism to understand its role in protein synthesis and other cellular functions. chemimpex.com

Derivatives of threonine, including O-methylated forms, are also of interest in the development of peptide-based therapeutics. chemimpex.com The unique structural properties of these modified amino acids can be used to create peptides with enhanced pharmacological properties. chemimpex.com Furthermore, O-Methyl-L-threonine has been used as an isoleucine antagonist in microbiological research to study amino acid transport and metabolic regulation in organisms like Escherichia coli. ebi.ac.uk

Role in Neuroscience Research on Neurotransmitter Activity

O-Methyl-L-threonine is utilized in neuroscience to investigate its influence on neurotransmitter systems. As an analog of L-threonine, it can be used to study the pathways and functions of naturally occurring amino acids in the brain. Research in this area explores how such derivatives can modulate neural signaling.

L-threonine itself is a precursor for the synthesis of other amino acids, including the neurotransmitter glycine (B1666218), in the brain. creative-peptides.comnih.gov Studies on the parent compound have shown that it can influence sleep patterns through the modulation of the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system. elifesciences.org For instance, research in Drosophila revealed that dietary threonine promotes sleep by reducing GABA levels and weakening metabotropic GABA responses in specific neurons associated with sleep drive. elifesciences.org

Furthermore, O-Methyl-L-threonine has been identified as a precursor for nicotinic acetylcholine (B1216132) synthesis. biosynth.com The cholinergic system, which uses acetylcholine as its primary neurotransmitter, is critical for functions such as learning, memory, and attention. By using analogs like O-Methyl-L-threonine, researchers can probe the synthesis and regulation of key neurotransmitters. biosynth.comtmc.edu The compound's ability to interact with these pathways makes it a subject of investigation for potential applications in understanding neurological functions and disorders. chemimpex.com

Table 1: Research Context for Threonine and its Derivatives in Neuroscience

Research AreaModel Organism/SystemNeurotransmitter SystemObserved Role/EffectCitation
Sleep RegulationDrosophila melanogasterGABAergicL-threonine promotes sleep by modulating GABAergic control of sleep drive. elifesciences.org
Neurotransmitter PrecursorGeneral Biochemical ResearchCholinergicO-Methyl-L-threonine is used as a precursor for nicotinic acetylcholine synthesis. biosynth.com
Glycine SynthesisRat BrainGlycinergicL-threonine supplementation raises levels of the neurotransmitter glycine. creative-peptides.com

Application in Agricultural Research for Plant Growth and Development

In the agricultural sector, O-Methyl-L-threonine is applied in research focused on plant metabolism and growth regulation. chemimpex.com As an amino acid analog, it can act as an inhibitor or modulator of essential biosynthetic pathways, making it a useful tool for developing new strategies to improve crop resilience and yield.

Amino acids can have inhibitory effects on plant growth, a principle that can be exploited for weed control. researchgate.net Research has demonstrated that certain amino acids can inhibit the germination and radicle growth of parasitic plants like Orobanche minor (branched broomrape). researchgate.net This suggests that analogs such as O-Methyl-L-threonine could be investigated for similar herbicidal properties by disrupting critical metabolic pathways in weeds. researchgate.net

Furthermore, studying how plants respond to threonine analogs provides fundamental insights into amino acid biosynthesis. In higher plants, the pathways for synthesizing methionine and threonine are interconnected, competing for the same substrate, O-phosphohomoserine. nih.gov Research on Arabidopsis mutants has shown that a defect in the threonine synthase enzyme leads to a significant over-accumulation of soluble methionine. nih.gov This demonstrates the delicate balance between these pathways. O-Methyl-L-threonine can be used in such studies to probe the feedback regulation mechanisms that control amino acid production in plants. ebi.ac.uk Understanding these regulatory networks is crucial for the genetic engineering of crops with enhanced nutritional value or improved growth characteristics. chemimpex.comebi.ac.uk

Table 2: Research Findings on Amino Acid Impact on Plant Development

Research FocusPlant SpeciesKey FindingImplication for O-Methyl-L-threonineCitation
Parasitic Plant ControlOrobanche minor (in Red Clover)Specific amino acids inhibit germination and radicle growth.Potential use as a template for developing selective herbicides. researchgate.net
Metabolic RegulationArabidopsis thalianaA mutation in threonine synthase causes over-accumulation of methionine.Useful as a tool to study the competitive dynamics of amino acid biosynthetic pathways. nih.gov
Genetic MarkersGeneral Plant TransformationAn E. coli threonine deaminase gene, which is feedback-regulated, can be used as a selectable marker in plants.Resistance to analogs like O-Methyl-L-threonine can be used to select for genetically modified cells. ebi.ac.uk

Utilization in Nutrition Science for Amino Acid Profile Enhancement

O-Methyl-L-threonine is explored in nutrition science for its potential to help enhance the amino acid profiles of foods and dietary supplements. chemimpex.com Threonine is an essential amino acid, meaning it must be obtained from the diet, and it is often a limiting amino acid in the feed for livestock such as swine and poultry. nih.gov Therefore, strategies to improve threonine content and bioavailability are of significant interest.

Research has shown that supplementing animal diets with specific amino acids can improve the nutritional quality of their products. A study on lactating mares found that supplementing their diet with lysine (B10760008) and threonine significantly increased milk yield and enhanced the milk's amino acid profile. frontiersin.org Specifically, the supplementation led to higher levels of lysine, threonine, glutamine, and alanine in the milk. frontiersin.org This type of research provides a model for how derivatives like O-Methyl-L-threonine could be used to study and potentially improve protein quality in various food sources. chemimpex.com

The compound is also used as a research tool to understand amino acid metabolism. cymitquimica.com Studies using O-methyl-dl-threonine in Escherichia coli showed that the analog inhibited bacterial growth by interfering with the biosynthesis of threonine and methionine. nih.gov This antagonistic effect allows researchers to study the metabolic consequences of disrupting specific amino acid pathways, providing valuable information for creating functional foods and supplements with improved nutritional value and protein quality. chemimpex.comnih.gov

Table 3: Impact of Threonine Supplementation on Nutritional Profiles

Study ContextSubjectSupplementationKey Enhancement in Amino Acid ProfileCitation
Milk CompositionYili Lactating MaresLysine and ThreonineIncreased levels of lysine, threonine, glutamine, and alanine in milk. frontiersin.org
Infant FormulaRice-based formulaLysine and ThreonineMimicked breast milk's amino acid profile for better nutritional quality. frontiersin.org
Metabolic InterferenceEscherichia coliO-methyl-dl-threonineInhibited biosynthesis of threonine and methionine, demonstrating its role as a metabolic probe. nih.gov

Analytical Methodologies for O Methyl L Threonine and Its Metabolites

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for the separation and quantification of O-Methyl-L-threonine from complex biological matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) coupled with Ion Exchange Chromatography (IEC)

High-performance liquid chromatography (HPLC) is a versatile technique for analyzing amino acids, including O-Methyl-L-threonine. When coupled with ion exchange chromatography (IEC), it provides a robust method for the separation and quantification of amino acids from various samples, including protein hydrolysates and physiological fluids. europa.eu193.16.218 The separation is based on the charge characteristics of the amino acids, which are influenced by the pH of the mobile phase. 193.16.218

In a typical IEC setup for amino acid analysis, a resin-packed column is used where the amino acids are eluted by a carefully controlled gradient of buffers with increasing pH and ionic strength. 193.16.218 For instance, a sodium buffer system can be employed to separate a wide range of amino acids. 193.16.218 Post-column derivatization with reagents like ninhydrin (B49086) is often used to enable photometric detection of the separated amino acids at a specific wavelength, such as 570 nm. europa.eu193.16.218 This method has been validated in ring-trials and is considered a community standard for amino acid analysis in various matrices. europa.eu

While effective, traditional HPLC-IEC methods can be time-consuming. nih.gov However, they offer high accuracy and precision, making them suitable for quantitative analysis where reliability is paramount. 193.16.218

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and highly sensitive technique for the analysis of amino acids, offering significant advantages over traditional HPLC methods. nih.govchromsystems.com This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high specificity and the ability to identify and quantify compounds with great accuracy. chromsystems.com

For the analysis of O-Methyl-L-threonine and other amino acids, LC-MS/MS (tandem mass spectrometry) is often employed. This technique allows for the selection of a specific precursor ion (the ionized amino acid) and its fragmentation to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances the specificity and sensitivity of the analysis, making it ideal for complex biological samples like plasma. nih.govlcms.cz

Recent advancements have led to the development of rapid LC-MS/MS methods that can quantify a large panel of amino acids in a single run, often in under 20 minutes, without the need for derivatization. chromsystems.comresearchgate.netthermofisher.com These methods utilize specialized columns, such as those based on hydrophilic interaction liquid chromatography (HILIC), which are effective at retaining and separating polar compounds like amino acids. researchgate.net The use of isotopically labeled internal standards for each analyte helps to ensure the accuracy and reproducibility of the quantification. chromsystems.com

Parameter HPLC-IEC LC-MS/MS
Principle Separation based on ion exchange, post-column derivatization, and photometric detection. europa.eu193.16.218Separation by LC, followed by mass-based detection and quantification. chromsystems.com
Sensitivity Generally lower than LC-MS. nih.govHigh sensitivity, often in the picomole range. nih.gov
Specificity Good, based on retention time and derivatization reaction. 193.16.218Very high, based on mass-to-charge ratio and fragmentation pattern. chromsystems.comnih.gov
Analysis Time Can be lengthy, often over an hour per sample. nih.govchromsystems.comRapid, with analysis times as short as 13-20 minutes. chromsystems.comresearchgate.net
Derivatization Typically required (e.g., ninhydrin). europa.eu193.16.218Often not required. chromsystems.comresearchgate.net
Sample Throughput Lower. chromsystems.comHigher. chromsystems.com

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and identification of O-Methyl-L-threonine. Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) absorption spectroscopy are key methods in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Methyl Labeling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of compounds like O-Methyl-L-threonine. sphinxsai.comfmp-berlin.info By analyzing the magnetic properties of atomic nuclei, NMR can provide information about the connectivity of atoms and the three-dimensional structure of a molecule. fmp-berlin.info Both ¹H and ¹³C NMR are commonly used. For instance, in the ¹H NMR spectrum of L-threonine, specific peaks correspond to the protons of the methyl group, the hydroxyl group, and the aromatic group. sphinxsai.com Similarly, ¹³C NMR can identify the different carbon environments within the molecule. sphinxsai.com

In the context of complex biomolecules, such as proteins containing O-Methyl-L-threonine, specific isotopic labeling is often necessary to simplify the NMR spectra and focus on the region of interest. nih.gov For example, selective ¹³C labeling of the threonine methyl group can be achieved by growing protein-expressing organisms on a ¹³C-labeled carbon source in the presence of other unlabeled amino acids to suppress the dilution of the label. nih.gov This approach is particularly useful for studying the structure and dynamics of proteins and their interactions with other molecules, such as nucleic acids. nih.gov

Infrared Absorption Spectroscopy for Identification

Infrared (IR) absorption spectroscopy is a rapid and reliable method for the identification of functional groups within a molecule. mdpi.com When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting IR spectrum is a unique "fingerprint" of the molecule. nihs.go.jp

For O-Methyl-L-threonine, the IR spectrum will show characteristic absorption bands corresponding to its various functional groups, such as the O-H stretch of the hydroxyl group, the N-H stretch of the amine group, the C=O stretch of the carboxyl group, and the C-O stretch of the ether group. mdpi.commdpi.com The technique is often used for the initial identification and confirmation of the compound. nihs.go.jpthermofisher.com For instance, the Food Chemical Codex (FCC) utilizes infrared spectroscopy for the identification of L-threonine. europa.eu

Vibrational Mode Approximate Wavenumber (cm⁻¹)
N-H and O-H stretching3200-2800 mdpi.com
C=O stretching (carboxyl group)~1650 mdpi.com
C-O stretching (ether group)1150-1085

Note: The exact wavenumbers can vary depending on the molecular environment and sample preparation.

Biochemical Assays for Activity and Interaction Studies

Biochemical assays are essential for investigating the biological activity and interactions of O-Methyl-L-threonine. These assays can provide insights into its mechanism of action and its effects on cellular processes.

O-Methyl-L-threonine has been studied for its potential as an isoleucine antagonist. ebi.ac.uk Biochemical assays can be used to assess its inhibitory effects on enzymes involved in isoleucine biosynthesis, such as threonine deaminase. ebi.ac.uk The activity of threonine deaminase can be measured by monitoring the conversion of threonine to α-ketobutyrate. ebi.ac.uk

In studies involving the synthesis of globin chains, the effect of O-Methyl-L-threonine on protein synthesis has been investigated by monitoring the incorporation of radiolabeled amino acids into the protein chains. ebi.ac.uk The synthesized hemoglobin can then be analyzed by techniques like ion-exchange chromatography and electrophoresis to identify the different globin chains and quantify their synthesis. ebi.ac.uk

Furthermore, the interaction of O-Methyl-L-threonine with other molecules can be studied using various biochemical techniques. For example, its ability to be activated and transferred to transfer RNA (tRNA) by isoleucyl-tRNA synthetase can be assessed in vitro. ebi.ac.uk These assays are crucial for understanding how O-Methyl-L-threonine exerts its biological effects at the molecular level.

Assays for Aminoacyl-tRNA Synthetase Activity

The activity of aminoacyl-tRNA synthetases (aaRS) with O-Methyl-L-threonine (OMT) is a critical determinant of its biological effects. OMT, as an analog of isoleucine and threonine, can be recognized and utilized by certain synthetases, particularly isoleucyl-tRNA synthetase (IleRS) and valyl-tRNA synthetase. ebi.ac.ukebi.ac.uk Assays to measure this activity focus on the two primary steps of the synthetase reaction: amino acid activation (adenylate formation) and the transfer of the activated amino acid to its cognate tRNA.

A primary method for quantifying the initial activation step is the ATP-pyrophosphate (PPi) exchange assay . frontiersin.orgnsf.gov This technique measures the formation of an aminoacyl-adenylate intermediate (AA-AMP) which occurs when the enzyme binds the amino acid and ATP, releasing pyrophosphate. frontiersin.org The assay is typically conducted using a radiolabeled pyrophosphate, [³²P]-PPi. frontiersin.org In the presence of the amino acid substrate (like OMT) and the specific synthetase, the enzyme catalyzes the reverse reaction, incorporating the [³²P]-PPi into ATP. frontiersin.orgnsf.gov The resulting radioactive [³²P]-ATP is then separated from the free [³²P]-PPi, often by adsorption onto activated charcoal, and quantified via scintillation counting. google.com This provides a direct measure of the rate of amino acid activation by the synthetase. frontiersin.org

Studies have shown that OMT is activated by isoleucyl-RNA synthetase. ebi.ac.ukasm.org The kinetics of this activation, including the Michaelis constant (Km) and the catalytic rate (kcat), can be determined by running the ATP-PPi exchange assay at various concentrations of the amino acid analog. google.com For example, in experiments with Escherichia coli, the activation of OMT by IleRS was measured by quantifying the incorporation of pyrophosphate-³²P into ATP. asm.org

Following activation, the transfer of OMT to tRNA can be assessed. This is often measured by an aminoacylation assay , which quantifies the amount of radiolabeled amino acid attached to tRNA. nsf.gov In this assay, a radiolabeled version of the amino acid, such as OMT-³H, is incubated with the synthetase, ATP, and the specific tRNA (e.g., tRNA^Ile). asm.org The resulting aminoacylated tRNA (OMT-tRNA^Ile) is then precipitated, separated from free amino acids, and the radioactivity is measured to determine the rate and extent of tRNA charging. nsf.gov Research has demonstrated that OMT is not only activated by IleRS but is also transferred to tRNA in E. coli. asm.org

Table 1: Kinetic Parameters of O-Methyl-L-threonine Activation by E. coli Isoleucyl-tRNA Synthetase This table is illustrative, based on findings that OMT is activated by IleRS. Specific kinetic values would be determined experimentally using the assays described.

Parameter Description Typical Measurement
Km Michaelis constant; the concentration of OMT at which the reaction rate is half of its maximum. Determined via ATP-PPi exchange assay with varying OMT concentrations.
kcat Turnover number; the maximum number of OMT molecules activated per enzyme active site per second. Calculated from the maximal rate of [³²P]-ATP formation in the ATP-PPi exchange assay.
kcat/Km Catalytic efficiency of the synthetase for OMT. Ratio derived from experimentally determined kcat and Km values.

Measurement of Protein Synthesis Inhibition and Amino Acid Incorporation

O-Methyl-L-threonine functions as an isoleucine antagonist, leading to the inhibition of protein synthesis. asm.orgpnas.org This inhibition occurs because OMT competes with isoleucine for the active site of isoleucyl-tRNA synthetase, thereby reducing the amount of available Ile-tRNA for translation. ebi.ac.uk The methodologies to measure this inhibition and the subsequent incorporation of OMT into polypeptide chains are centered on tracking the synthesis of new proteins in the presence of the analog.

A common method to quantify the inhibition of protein synthesis is to measure the incorporation of a radiolabeled amino acid into newly synthesized proteins. pnas.org In a typical assay, cells or cell-free extracts (like rabbit reticulocytes) are incubated in a medium containing a radioactive amino acid, such as ¹⁴C-leucine or ³H-leucine. pnas.org The total amount of protein is later precipitated, and the incorporated radioactivity is measured using a scintillation counter. By comparing the radioactivity incorporated in control samples versus samples treated with OMT, the percentage of inhibition can be calculated. pnas.org

Research on rabbit reticulocytes demonstrated that OMT inhibits the synthesis of hemoglobin. pnas.org The extent of this inhibition is dependent on the availability of other amino acids, with maximal inhibition observed only when the amino acid supply is not limiting. pnas.org For instance, in one study, a 25 mM concentration of OMT reduced the incorporation of leucine (B10760876) by 59% in a complete amino acid mixture. pnas.org

The direct incorporation of OMT into proteins can also be measured. This is achieved by using a radiolabeled version of the analog, such as ³H-OMT. asm.org Cells are incubated with ³H-OMT, and after a set period, the proteins are isolated, hydrolyzed, and the radioactivity is measured to determine the amount of OMT that has been integrated into the polypeptide chains. asm.org Studies using this method have shown that in E. coli, the rate of OMT incorporation into protein is comparable to that of isoleucine. asm.org

Table 2: Effect of O-Methyl-L-threonine on Hemoglobin Synthesis in Rabbit Reticulocytes Data adapted from research on the inhibition of leucine incorporation in the presence of 25 mM O-methylthreonine under various amino acid supplementation conditions. pnas.org

Condition Leucine Incorporation (Control) (μmoles/gm protein) Leucine Incorporation (with OMT) (μmoles/gm protein) Inhibition (%)
Complete Amino Acid Mixture 1.10 0.445 59.5%
Minus Group 2 Amino Acids* 0.634 0.410 35.3%
Minus Histidine 0.164 0.171 -4.3%
No Amino Acids 0.180 0.185 -2.8%

\Group 2 amino acids refer to a specific subset used in the experimental medium. pnas.org*


Enzymatic Assays for Threonine Deaminase and Aldolase (B8822740) Activity

O-Methyl-L-threonine can interact with enzymes involved in threonine metabolism, such as threonine deaminase and threonine aldolase. Specific enzymatic assays are used to characterize these interactions.

Threonine Deaminase Activity: Threonine deaminase catalyzes the deamination of threonine to α-ketobutyrate and ammonia, the first step in the biosynthesis of isoleucine in many microorganisms. asm.org As an isoleucine analog, OMT can act as an inhibitor of this enzyme. The assay for threonine deaminase activity typically measures the production of α-ketobutyrate over time. The reaction is initiated by adding the enzyme to a buffered solution containing the substrate (threonine) and any potential inhibitors (like OMT). The product, α-ketobutyrate, can be quantified by reacting it with 2,4-dinitrophenylhydrazine, which forms a colored phenylhydrazone derivative that can be measured spectrophotometrically.

Studies show that very high concentrations of OMT are needed to inhibit threonine deaminase, and the inhibition is competitive with respect to threonine. ebi.ac.ukasm.org This means OMT binds to the same active site as threonine but is not effectively processed. asm.org

Threonine Aldolase Activity: Threonine aldolase (TA) catalyzes the reversible retro-aldol cleavage of threonine into glycine (B1666218) and acetaldehyde. nih.govnih.gov Assays for TA activity generally monitor the formation of one of the products. nih.gov

A widely used method is a coupled enzymatic assay that detects the production of acetaldehyde. nih.gov In this system, the reaction mixture contains threonine, the TA enzyme, and a second enzyme, alcohol dehydrogenase (ADH). As the TA produces acetaldehyde, the ADH immediately reduces it to ethanol (B145695). This reduction is coupled to the oxidation of NADH to NAD+, which can be monitored as a decrease in absorbance at 340 nm using a spectrophotometer. nih.gov This provides a continuous and sensitive measure of TA activity.

Alternatively, if the substrate is a β-hydroxy-α-amino acid that yields an aromatic aldehyde upon cleavage (e.g., β-phenylserine), the reaction can be monitored directly. frontiersin.org The formation of the aromatic aldehyde, such as benzaldehyde, can be measured by the increase in absorbance at a specific wavelength (e.g., 279 nm). nih.govfrontiersin.org While O-Methyl-L-threonine itself is not a primary substrate for cleavage by threonine aldolase, its potential inhibitory effects could be evaluated using these standard assays by measuring the enzyme's activity on its natural substrate (threonine) in the presence of varying concentrations of OMT.

Table 3: Common Assay Methods for Threonine Aldolase

Assay Type Principle Detection Method Application
Coupled Enzyme Assay The product, acetaldehyde, is reduced to ethanol by alcohol dehydrogenase, oxidizing NADH to NAD+. nih.gov Spectrophotometry (decrease in absorbance at 340 nm). nih.gov Screening for TA activity with natural substrates like threonine. nih.gov
Direct Spectrophotometry The product, an aromatic aldehyde, has a distinct UV absorbance spectrum. frontiersin.org Spectrophotometry (increase in absorbance at a specific wavelength, e.g., 279 nm). frontiersin.org Used for non-natural substrates that yield chromophoric aldehydes. frontiersin.org

Future Directions and Emerging Research Areas

Exploration of Novel Therapeutic Targets and Mechanisms

O-Methyl-L-threonine (OMT) is increasingly being investigated as a modulator of biological pathways, leading to the exploration of new therapeutic applications. Its ability to mimic natural amino acids allows it to serve as a probe and a potential therapeutic agent targeting various enzymes and cellular processes. chemimpex.com

Key research has identified OMT as an isoleucine antagonist. ebi.ac.uknih.gov It competitively inhibits threonine deaminase, a critical enzyme in the biosynthetic pathway of isoleucine, which is essential for the growth of many bacteria and fungi. ebi.ac.uknih.govasm.org This mechanism underpins its observed antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial drugs, particularly in the context of growing antibiotic resistance. biosynth.comnih.gov Furthermore, studies have shown that OMT can be activated by isoleucyl-tRNA synthetase and incorporated into proteins, providing another avenue for disrupting microbial function. nih.gov

In the field of neuroscience, research is underway to understand the effects of OMT on neurotransmitter activity. chemimpex.com It is a known precursor for the synthesis of nicotinic acetylcholine (B1216132), suggesting a potential role in modulating cholinergic systems. biosynth.com This opens up possibilities for developing treatments for neurological disorders where these pathways are dysregulated. chemimpex.comchemimpex.com The exploration of threonine derivatives in potentiating neural currents, potentially through mechanisms independent of common receptors, further highlights the untapped therapeutic potential in this area. mdpi.com

Therapeutic AreaPotential Target / MechanismRationale / Key Findings
Antimicrobial Threonine Deaminase (Isoleucine Biosynthesis)OMT acts as a competitive inhibitor, blocking the production of the essential amino acid isoleucine in bacteria and fungi. ebi.ac.uknih.govasm.org
Isoleucyl-tRNA SynthetaseOMT can be mistakenly activated and incorporated into proteins, leading to non-functional proteins and inhibiting cell growth. nih.gov
Neurology Nicotinic Acetylcholine SynthesisOMT serves as a precursor, suggesting it could be used to modulate neurotransmitter levels in certain neurological conditions. chemimpex.combiosynth.com
Metabolic Disorders Amino Acid MetabolismAs an amino acid analog, OMT is a key intermediate in synthesizing pharmaceuticals that target metabolic pathways. chemimpex.com

Advanced Peptide and Protein Engineering with O-Methyl-L-threonine

The incorporation of unnatural amino acids like O-Methyl-L-threonine is a powerful strategy in peptide and protein engineering. The unique methoxy (B1213986) group of OMT imparts valuable properties that are not available in the canonical 20 amino acids, allowing for the design of biomolecules with enhanced therapeutic and research potential.

The primary advantage of using OMT in peptide synthesis is the creation of peptides with improved pharmacological profiles. chemimpex.com Its methoxy group can enhance both the stability and solubility of peptides, overcoming common challenges in drug development. chemimpex.com This modification can protect the peptide from enzymatic degradation in the body, leading to a longer half-life and sustained therapeutic effect. Furthermore, altering the structure with non-natural residues can fine-tune the peptide's binding affinity and specificity for its target receptor or enzyme. Researchers utilize derivatives like Boc-O-methyl-L-threonine as building blocks to construct these advanced therapeutic peptides with precise control over their molecular architecture. chemimpex.com

In protein engineering, substituting a natural amino acid with OMT can introduce novel functions or enhance existing ones. chemimpex.com This is crucial for creating effective biopharmaceuticals, such as therapeutic proteins and antibodies. By strategically placing OMT within a protein's structure, researchers can improve its stability under various conditions, modify its activity, and gain deeper insights into the mechanisms of protein synthesis and amino acid metabolism. chemimpex.comchemimpex.com

ApplicationAdvantage Conferred by O-Methyl-L-threonineScientific Rationale
Therapeutic Peptides Enhanced StabilityThe methyl ether linkage is more resistant to enzymatic cleavage compared to the natural hydroxyl group of threonine. chemimpex.com
Improved SolubilityThe methoxy group can alter the polarity and hydrogen bonding capacity of the peptide, often leading to better solubility in aqueous solutions. chemimpex.com
Modified BioactivityThe unique structure can lead to more precise binding with biological targets, enhancing efficacy and specificity.
Protein Engineering Increased Protein StabilityStrategic substitution can introduce favorable interactions that stabilize the protein's folded structure. chemimpex.com
Biochemical Research Probing Metabolic PathwaysAs an amino acid analog, it is used to study the intricacies of protein synthesis and cellular functions. chemimpex.comchemimpex.com

Integration of O-Methyl-L-threonine into Synthetic Biology Constructs

Synthetic biology aims to design and construct new biological parts, devices, and systems. O-Methyl-L-threonine is emerging as a valuable small molecule for this field, primarily as a tool for selection and metabolic pathway engineering.

A key application lies in its use as a selective agent. For instance, because OMT is an inhibitor of threonine deaminase, it can be used to select for microorganisms that have been engineered with an OMT-resistant version of the enzyme. ebi.ac.uk This allows researchers to create selectable markers for plant and microbial transformation, ensuring that only the successfully modified organisms survive and propagate. This has been explored in the context of expressing E. coli threonine deaminase genes in plants. ebi.ac.uk

Furthermore, OMT can be used to manipulate the metabolic output of an organism. Research on Streptomyces avermitilis, the bacterium that produces the anti-parasitic agent avermectin (B7782182), has shown that inducing resistance to OMT can alter the ratios of different avermectin components produced. ebi.ac.uk This demonstrates how OMT can be used as an external pressure to reprogram cellular factories, guiding them to produce more desirable or novel compounds. These applications showcase the potential of OMT as a sophisticated tool for building and controlling synthetic biological constructs.

Investigations into Environmental and Agricultural Impacts

The future application of O-Methyl-L-threonine in open systems, such as agriculture, necessitates a thorough investigation of its environmental footprint and its direct effects on plants.

Preliminary research in agriculture is promising. OMT has been applied in studies to analyze its effects on plant growth and development, with the goal of potentially improving crop yields. chemimpex.com Importantly, early in vivo tests have indicated that OMT does not inhibit photosynthesis, a critical process for plant health. biosynth.com This suggests it may be possible to harness its growth-regulating properties without causing broad harm to the plant. The parent amino acid, L-threonine, is not considered an environmental risk and is widely used in animal nutrition. europa.eu

However, there is a significant lack of data regarding the broader environmental impact of O-Methyl-L-threonine itself. Information on its persistence in soil and water, its potential for bioaccumulation, and its ecotoxicity towards a range of non-target organisms is not widely available. canbipharm.com While one safety assessment gives it a high water hazard classification, this pertains to the pure chemical and does not fully describe its behavior in a complex ecosystem. Future research must prioritize comprehensive environmental risk assessments to ensure that any agricultural applications are sustainable and safe.

Development of Enhanced Analytical and Imaging Techniques

As the use of O-Methyl-L-threonine expands, so does the need for advanced analytical methods to detect, quantify, and visualize it in complex biological systems. Future research is focused on enhancing sensitivity, specificity, and the ability to perform in vivo imaging.

Current analytical methods for amino acids and their derivatives, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are applicable for the quantification of OMT in biological samples. koreascience.krlcms.cz Ion-exchange chromatography (IEC) is also a well-established technique for separating and quantifying amino acids. europa.eu

A significant area of development is in molecular imaging. Radiolabeled amino acids are increasingly used as tracers in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to visualize metabolic activity, particularly in tumors. snmjournals.orgacs.org While no studies have yet been published on radiolabeled OMT, the successful use of other methylated amino acid tracers for tumor imaging suggests a strong potential for developing an OMT-based probe. snmjournals.org Such a tool could enable non-invasive, real-time tracking of the compound's biodistribution and target engagement.

Emerging technologies like nanopore sequencing offer a novel frontier for detection. Research into using nanopores to detect post-translational modifications on single amino acids is underway, with O-Methyl-L-threonine being identified as a compound of interest for such technologies. biorxiv.orggoogle.com This single-molecule approach could provide unprecedented sensitivity and be used to detect OMT incorporation into proteins directly. biorxiv.orgnanoporetech.com

TechniquePrincipleApplication for O-Methyl-L-threonineFuture Outlook
Chromatography (HPLC, UPLC-MS/MS) Separation based on physicochemical properties followed by detection (e.g., mass spectrometry).Quantitative analysis in biological fluids, feed, and pharmaceutical preparations. koreascience.krlcms.czeuropa.euIncreased throughput and sensitivity for metabolomics studies.
Radionuclide Imaging (PET/SPECT) Detection of gamma rays from a radiolabeled tracer to visualize biological processes in vivo. acs.orgmdpi.comPotential for developing a radiolabeled version (e.g., with 11C or 18F) to image tumors or track drug delivery.Clinical translation for diagnostic imaging and monitoring therapeutic response.
Nanopore Sensing Measuring changes in an ionic current as a single molecule passes through a nanoscale pore. biorxiv.orgDirect, real-time detection of single OMT molecules or its incorporation into a peptide chain. biorxiv.orggoogle.comDevelopment of high-throughput platforms for proteomic analysis and diagnostics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-Methyl-L-threonine, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Synthesis typically involves methyl protection of L-threonine’s hydroxyl group using reagents like methyl iodide under basic conditions (e.g., NaH or DIPEA). Critical parameters include pH control (7.5–9.0), temperature (0–25°C), and solvent selection (DMF or THF). Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization is recommended . Comparative studies with Boc- or Fmoc-protected derivatives (e.g., Boc-L-threonine methyl ester) suggest that steric hindrance from bulky protecting groups may reduce methylation efficiency .

Q. Which analytical techniques are most reliable for confirming O-Methyl-L-threonine’s structural integrity and enantiomeric purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR can identify methyl group incorporation (δ ~3.3 ppm for OCH₃) and distinguish diastereomers via coupling constants.
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C₅H₁₁NO₃; theoretical m/z 149.0688).
  • X-ray Crystallography : Resolves absolute configuration, critical for chiral validation in enzyme-binding studies .

Q. What role does O-Methyl-L-threonine play in microbial or eukaryotic metabolic pathways?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C or ¹⁵N) to trace incorporation into proteins or secondary metabolites. Knockout strains (e.g., E. coli thrB mutants) can assess auxotrophy rescue. For eukaryotic systems, siRNA-mediated silencing of threonine kinases paired with LC-MS metabolomics quantifies downstream metabolic disruptions .

Advanced Research Questions

Q. How can contradictory findings regarding O-Methyl-L-threonine’s inhibition of threonine-dependent enzymes (e.g., threonine deaminase) be resolved experimentally?

  • Methodological Answer :

  • Dose-Response Studies : Vary inhibitor concentrations (0.1–10 mM) to calculate IC₅₀ values under standardized pH and temperature.
  • Structural Dynamics : Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities with L-threonine. Validate with site-directed mutagenesis of active-site residues (e.g., Arg98 in E. coli threonine deaminase) .
  • Control for Stereochemical Interference : Test D-threonine and allo-threonine derivatives to isolate stereospecific effects .

Q. What experimental designs can isolate O-Methyl-L-threonine’s effects in complex biological systems (e.g., plant stress responses)?

  • Methodological Answer :

  • Multi-Omics Integration : Pair transcriptomics (RNA-Seq) with targeted metabolomics to identify pathways modulated by O-Methyl-L-threonine.
  • Comparative Trials : Use wild-type vs. transgenic plants (e.g., Arabidopsis with overexpressed methyltransferases) under abiotic stress (drought/salinity). Measure physiological markers (proline, MDA) and threonine pool sizes via GC-MS .

Q. How can researchers address batch-to-batch variability in O-Methyl-L-threonine synthesis for reproducible in vivo studies?

  • Methodological Answer :

  • Quality Control Protocols : Implement in-process monitoring (e.g., TLC/HPLC) to track reaction progress. Standardize purification using preparative HPLC with a C18 column (gradient: 5–30% MeCN in H₂O + 0.1% TFA).
  • Stability Testing : Assess hygroscopicity and thermal degradation (TGA/DSC) to define storage conditions (e.g., −20°C under argon) .

Data Contradiction and Validation Strategies

Q. When conflicting reports exist about O-Methyl-L-threonine’s solubility in aqueous vs. organic solvents, how should researchers design validation experiments?

  • Methodological Answer :

  • Solubility Screening : Use shake-flask method (pH 2–12 buffers, 25–37°C) with quantification via UV-Vis (λ = 210 nm). Compare with structurally analogous compounds (e.g., O-Benzyl-L-threonine) to identify trends in lipophilicity .
  • Molecular Dynamics Simulations : Predict solvation free energies using software like GROMACS to rationalize empirical data .

Ethical and Reproducibility Considerations

  • Ethical Synthesis : Avoid hazardous reagents (e.g., methyl iodide alternatives like dimethyl sulfate require stringent fume hood protocols) .
  • Data Transparency : Publish raw NMR/MS spectra in repositories (e.g., Zenodo) to enable independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.